1-[4-(Heptafluoropropyl)-1H-pyrrol-3-yl]ethan-1-one
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Overview
Description
1-[4-(Heptafluoropropyl)-1H-pyrrol-3-yl]ethan-1-one is a chemical compound characterized by the presence of a heptafluoropropyl group attached to a pyrrole ring, with an ethanone group at the 1-position
Preparation Methods
The synthesis of 1-[4-(Heptafluoropropyl)-1H-pyrrol-3-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrole ring and the heptafluoropropyl group.
Reaction Conditions: The pyrrole ring is functionalized with the heptafluoropropyl group through a series of reactions, including halogenation and nucleophilic substitution.
Final Step: The ethanone group is introduced at the 1-position of the pyrrole ring through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Chemical Reactions Analysis
1-[4-(Heptafluoropropyl)-1H-pyrrol-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The heptafluoropropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Heptafluoropropyl)-1H-pyrrol-3-yl]ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1-[4-(Heptafluoropropyl)-1H-pyrrol-3-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The heptafluoropropyl group may enhance the compound’s ability to penetrate cell membranes, while the pyrrole ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
1-[4-(Heptafluoropropyl)-1H-pyrrol-3-yl]ethan-1-one can be compared with other similar compounds, such as:
1-(4-((1,1,2,2,3,3,3-Heptafluoropropyl)thio)phenyl)-2,5-pyrrolidinedione: This compound also contains a heptafluoropropyl group but differs in its overall structure and functional groups.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrrole ring but have different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
121103-97-7 |
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Molecular Formula |
C9H6F7NO |
Molecular Weight |
277.14 g/mol |
IUPAC Name |
1-[4-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C9H6F7NO/c1-4(18)5-2-17-3-6(5)7(10,11)8(12,13)9(14,15)16/h2-3,17H,1H3 |
InChI Key |
BWOZUJHCNZSSLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC=C1C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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